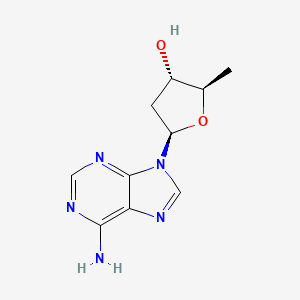

2',5'-Dideoxyadenosine

Descripción

Propiedades

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHPXOJTVQDVMO-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-26-6 | |

| Record name | 2',5'-Dideoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-DIDEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988H339Z1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 2',5'-Dideoxyadenosine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dideoxyadenosine (ddA) is a synthetic nucleoside analog that has been instrumental as a pharmacological tool for the study of intracellular signaling pathways. As a cell-permeable compound, it effectively inhibits the activity of adenylyl cyclase (AC), the enzyme responsible for the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling pathways.

Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase

The primary mechanism of action of this compound is the non-competitive inhibition of adenylyl cyclase.[3][4] This inhibition is achieved through the binding of ddA to a specific allosteric site on the enzyme known as the "P-site."[1][3][4][5] The P-site is distinct from the catalytic site where ATP binds. The binding of ddA to the P-site induces a conformational change in the adenylyl cyclase enzyme, which in turn reduces its catalytic activity and, consequently, the rate of cAMP synthesis.

This mode of inhibition is termed non-competitive because ddA does not directly compete with the substrate (ATP) for binding to the catalytic site. Instead, it modulates the enzyme's efficiency. This interaction is crucial for understanding its effects on cellular processes regulated by cAMP. By reducing intracellular cAMP levels, this compound effectively dampens the activation of cAMP-dependent signaling cascades, including those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), has been determined in various experimental systems. These values can vary depending on the specific isoform of adenylyl cyclase, the cell type, and the method used to stimulate enzyme activity.

| Experimental System | Stimulus | Measured Effect | IC50 Value | Reference |

| HEK293 Cells | Forskolin | cAMP-dependent reporter gene activation | 33 µM | [1][2] |

| HEK293 Cells | PACAP | Reporter gene activation | ~35 µM | [1] |

| HEK293 Cells | Forskolin | Elk-1 transactivation | 10 µM | [1] |

| Detergent Solubilized Rat Brain Membranes | - | Adenylyl cyclase activity | 3 µM | [3][4][7] |

| Purified Bovine Brain Enzyme | - | Adenylyl cyclase activity | 45 µM | |

| Cultured Bovine Aortic Endothelial Cells | Forskolin | Adenylyl cyclase activity | 540 µM |

Signaling Pathways Affected by this compound

The inhibition of adenylyl cyclase by this compound has profound effects on downstream signaling pathways that are dependent on cAMP. The primary pathway affected is the cAMP-PKA signaling cascade.

As depicted in Figure 1, the binding of an agonist to a G-protein coupled receptor (GPCR) activates adenylyl cyclase via a stimulatory G-protein. Activated adenylyl cyclase then catalyzes the conversion of ATP to cAMP. This compound acts as an inhibitor at this crucial step. The resulting decrease in cAMP levels prevents the activation of PKA, which in turn reduces the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), ultimately leading to altered gene expression.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP-Dependent Reporter Gene Assay

This assay is used to measure the effect of this compound on the overall activity of the cAMP signaling pathway in intact cells.

Objective: To quantify the inhibition of agonist-induced cAMP production by this compound.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a reporter plasmid containing a cAMP response element (CRE) upstream of a luciferase or β-galactosidase reporter gene.

-

Pre-treatment with ddA: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulation: The adenylyl cyclase pathway is stimulated with an agonist such as forskolin or a specific GPCR ligand (e.g., PACAP).

-

Cell Lysis and Reporter Assay: After stimulation, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration), and the IC50 value for this compound is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Adenylyl Cyclase Activity Assay

This biochemical assay directly measures the enzymatic activity of adenylyl cyclase in cell lysates or with purified enzyme preparations.

Objective: To determine the direct inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Cell membranes containing adenylyl cyclase are prepared from cultured cells or tissues by homogenization and centrifugation.

-

Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, a regenerating system (e.g., creatine kinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of this compound.

-

Stimulation: The reaction is initiated by the addition of a stimulator such as forskolin or a G-protein activator (e.g., GTPγS).

-

Termination and cAMP Measurement: The reaction is stopped after a defined time, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The adenylyl cyclase activity is calculated as the amount of cAMP produced per unit time per unit of protein. The IC50 value for this compound is determined from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of adenylyl cyclase, acting through a non-competitive mechanism at the P-site of the enzyme. Its ability to permeate cell membranes makes it an invaluable tool for investigating the myriad of cellular processes regulated by cAMP signaling. A thorough understanding of its mechanism of action, inhibitory potency in different systems, and the experimental protocols for its characterization is essential for researchers and drug development professionals seeking to modulate this fundamental signaling pathway. The off-target effects of other adenylyl cyclase inhibitors, such as SQ22,536, further highlight the utility of this compound as a more selective research tool in certain contexts.[6]

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2',5'-Dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Dideoxyadenosine (2',5'-ddA), a pivotal molecule in the study of cellular signaling. We delve into the historical context of its discovery, detail its seminal chemical synthesis, and present its well-established role as a potent, non-competitive inhibitor of adenylyl cyclase. This document offers detailed experimental protocols, quantitative data on its biological activity, and visual representations of its mechanism of action and synthesis workflow to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction: Discovery and Significance

This compound, a synthetic nucleoside analog, first came to prominence in the mid-1960s through the work of Robins and Robins. Their research was part of a broader exploration into the synthesis of deoxyadenosine analogs, driven by the hypothesis that such compounds could act as inhibitors of DNA biosynthesis. While its impact on DNA synthesis was noted, the more profound and lasting discovery was its potent inhibitory effect on adenylyl cyclase, a crucial enzyme in the cyclic AMP (cAMP) signaling pathway.

This discovery positioned 2',5'-ddA as an invaluable chemical tool for dissecting the complexities of cAMP-mediated signal transduction. It acts as a non-competitive inhibitor by binding to the "P-site" of adenylyl cyclase, an allosteric regulatory site distinct from the catalytic site. This specific mechanism of action has allowed researchers to probe the role of cAMP signaling in a vast array of physiological processes, from neurotransmission to hormone action.

Mechanism of Action: Inhibition of the cAMP Signaling Pathway

This compound exerts its biological effects by directly inhibiting adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cAMP. This inhibition disrupts the canonical cAMP signaling cascade.

The binding of an extracellular signaling molecule (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) activates the associated heterotrimeric G-protein. The Gαs subunit then stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors, in turn, phosphorylate a multitude of target proteins, leading to a cellular response. 2',5'-ddA, by inhibiting adenylyl cyclase, effectively blocks this entire downstream signaling cascade.

Below is a diagram illustrating the cAMP signaling pathway and the point of inhibition by this compound.

Figure 1. The cAMP signaling pathway and inhibition by this compound.

Chemical Synthesis of this compound

The seminal synthesis of this compound was reported by Robins, McCarthy, and Robins in 1965. The synthetic strategy commences with the readily available starting material, 2'-deoxyadenosine. The key transformations involve the selective tosylation of the 5'-hydroxyl group, followed by nucleophilic displacement with a thiol, and subsequent desulfurization to yield the target molecule.

Below is a diagram outlining the experimental workflow for this classical synthesis.

Figure 2. Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the classical synthesis described by Robins et al. and general methodologies for the reactions involved.

Protocol 1: Synthesis of 5'-O-Tosyl-2'-deoxyadenosine

-

Dissolution: Dissolve 2'-deoxyadenosine in a suitable anhydrous solvent such as pyridine. The solution should be kept under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine to the cooled 2'-deoxyadenosine solution. The molar ratio of TsCl to 2'-deoxyadenosine should be carefully controlled to favor mono-tosylation at the 5'-position.

-

Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-4 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding cold water or ice. Extract the product into a suitable organic solvent such as chloroform or ethyl acetate.

-

Purification: Wash the organic layer sequentially with cold dilute acid (e.g., HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.

Protocol 2: Synthesis of 5'-S-Ethyl-5'-thio-2',5'-dideoxyadenosine

-

Thiolation: Dissolve the purified 5'-O-tosyl-2'-deoxyadenosine in a suitable solvent like dimethylformamide (DMF).

-

Nucleophilic Addition: Add sodium thioethoxide (NaSEt), prepared by reacting ethanethiol with a strong base like sodium hydride, to the solution.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layer. The crude product is then purified by column chromatography.

Protocol 3: Synthesis of this compound (Desulfurization)

-

Preparation of Raney Nickel: Prepare a slurry of activated Raney nickel in a suitable solvent, typically ethanol.

-

Desulfurization: Add the purified 5'-S-Ethyl-5'-thio-2',5'-dideoxyadenosine to the Raney nickel slurry.

-

Reaction: Reflux the mixture with vigorous stirring for several hours. The progress of the desulfurization can be monitored by TLC.

-

Filtration and Concentration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Raney nickel. Wash the filter cake with hot ethanol.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 6698-26-6 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO and water |

Table 2: Biological Activity of this compound as an Adenylyl Cyclase Inhibitor

| System | IC₅₀ Value | Reference |

| Detergent solubilized rat brain membranes | 3 µM | [1] |

| Purified bovine brain enzyme | 45 µM | |

| Forskolin-induced activation in HEK293 cells | 33 µM | [2] |

| Forskolin-induced Elk-1 transactivation | 10 µM | [2] |

| PACAP-induced reporter gene activation | ~35 µM | [2] |

| Cultured bovine aortic endothelial cells | 540 µM |

Conclusion

This compound remains a cornerstone tool for cellular and molecular biologists studying cAMP-dependent signaling pathways. Its discovery and the development of its chemical synthesis have provided researchers with a potent and specific inhibitor of adenylyl cyclase. The experimental protocols and quantitative data presented in this guide are intended to facilitate its continued use in elucidating the intricate roles of cAMP in health and disease, and to support the development of novel therapeutic agents targeting this fundamental signaling cascade.

References

2',5'-Dideoxyadenosine: A Technical Guide to its Function as a P-Site Inhibitor of Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',5'-dideoxyadenosine (DDA) as a potent and widely used inhibitor of adenylyl cyclase. Adenylyl cyclases (AC) are crucial enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP), playing a pivotal role in numerous signal transduction pathways. DDA exerts its inhibitory effect through a specific allosteric site on the enzyme known as the "P-site," making it an invaluable tool for studying cAMP-mediated signaling and a potential lead for therapeutic development.

Mechanism of Action: P-Site Inhibition

Adenylyl cyclases possess a catalytic site where ATP is converted to cAMP and a distinct allosteric inhibitory site referred to as the P-site. This site is so named because it binds purine and pyrimidine nucleosides and nucleotides. This compound is a cell-permeable nucleoside analog that acts as a non-competitive or uncompetitive inhibitor by binding to this P-site.[1][2][3]

The binding of DDA to the P-site does not directly compete with the substrate, ATP, at the catalytic site. Instead, it is thought to stabilize a transition state of the enzyme, leading to a decrease in its maximal velocity (Vmax) without significantly altering the Michaelis constant (Km) for ATP. This mode of inhibition is characteristic of non-competitive inhibition.[1] Under certain conditions, particularly when the enzyme is preactivated, the inhibition pattern can appear uncompetitive, where the inhibitor binds to the enzyme-substrate complex.[1]

Adenylyl Cyclase Signaling Pathway and DDA Inhibition

The adenylyl cyclase signaling cascade is a fundamental mechanism for transmitting extracellular signals into intracellular responses. The pathway is typically initiated by the activation of a G protein-coupled receptor (GPCR) by an external ligand. This activation leads to the dissociation of the Gαs subunit of the associated G protein, which in turn binds to and activates adenylyl cyclase. Activated AC then catalyzes the production of cAMP from ATP.

cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). Activated PKA can then phosphorylate a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. This compound inhibits the very first intracellular amplification step of this pathway by preventing the synthesis of cAMP.

Quantitative Data

The inhibitory potency of this compound is typically reported as an IC50 value, which can vary depending on the tissue, the specific isoform of adenylyl cyclase, and the assay conditions.

| Inhibitor | Target/System | IC50 (µM) | Comments |

| This compound | Detergent-solubilized rat brain adenylyl cyclase | 3 | Non-competitive inhibition.[2][3] |

| This compound | HEK293 cells (forskolin-induced activation of a cAMP-dependent reporter gene) | 33 | Cell-based assay.[4] |

| This compound | HEK293 cells (PACAP-induced reporter gene activation) | ~35 | Cell-based assay.[4] |

| This compound | HEK293 cells (forskolin-induced Elk-1 transactivation) | 10 | Cell-based assay.[4] |

Comparative Data for P-Site Inhibitors

| Inhibitor | Parameter | Value (µM) | Cation | Target |

| This compound 3'-triphosphate (2',5'-dd-3'-ATP) | Kd | 2.4 | Mg2+ | Catalytic core of adenylyl cyclase |

| This compound 3'-triphosphate (2',5'-dd-3'-ATP) | Kd | 0.2 | Mn2+ | Catalytic core of adenylyl cyclase |

| 2'-deoxyadenosine 3'-monophosphate (2'-d-3'-AMP) | IC50 | ~1 | - | Mn2+-activated adenylyl cyclase (with ATP as substrate)[1] |

Experimental Protocols

Adenylyl Cyclase Activity Assay (Radioactive Method)

This protocol is adapted from established methods for determining adenylyl cyclase activity and its inhibition.[5]

Materials:

-

Cell membranes or purified adenylyl cyclase preparation.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2 as required), 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 1 mM dithiothreitol (DTT).

-

ATP regenerating system: 20 mM creatine phosphate, 0.2 mg/mL creatine kinase.

-

[α-³²P]ATP (specific activity ~10-30 Ci/mmol).

-

Unlabeled ATP.

-

This compound (DDA) stock solution in DMSO or appropriate solvent.

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 40 mM ATP, 1.4 mM cAMP.

-

Dowex 50 resin and alumina columns.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

-

50 µL of 2x Assay Buffer containing the ATP regenerating system.

-

10 µL of cell membrane preparation (protein concentration to be optimized).

-

10 µL of DDA at various concentrations (or vehicle control). Pre-incubate for 10-15 minutes at 30°C.

-

-

Initiation of Reaction: Start the reaction by adding 30 µL of a solution containing [α-³²P]ATP (to give ~1-2 x 10⁶ cpm per tube) and unlabeled ATP (final concentration typically 0.1-1 mM).

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding 900 µL of Stop Solution.

-

cAMP Separation:

-

Apply the terminated reaction mixture to a Dowex 50 resin column.

-

Elute with water and collect the eluate.

-

Apply the eluate to an alumina column.

-

Wash the alumina column with Tris-HCl buffer.

-

Elute the [³²P]cAMP from the alumina column with imidazole-HCl buffer.

-

-

Quantification: Add the eluate to a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced per unit time per milligram of protein. Plot the percentage of inhibition against the logarithm of DDA concentration to determine the IC50 value.

Competitive Radioligand Binding Assay for P-Site Ligands

This protocol provides a general framework for a competitive binding assay to characterize the binding of unlabeled P-site inhibitors, such as DDA, by measuring their ability to displace a radiolabeled P-site ligand.[2]

Materials:

-

Membrane preparation from a source rich in adenylyl cyclase (e.g., rat cerebral cortex).[2]

-

Radiolabeled P-site ligand (e.g., [³H]this compound).

-

Unlabeled this compound and other test compounds.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and cocktail.

Procedure:

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:

-

50 µL of Binding Buffer.

-

50 µL of unlabeled DDA at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known P-site ligand (for non-specific binding).

-

50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled DDA concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization

References

- 1. Kinetics of "P"-site-mediated inhibition of adenylyl cyclase and the requirements for substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irreversible inactivation of adenylyl cyclase by the "P"-site agonist 2',5'-dideoxy-,3'-p-fluorosulfonylbenzoyl adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2',5'-Dideoxyadenosine in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2',5'-dideoxyadenosine (ddA) in the modulation of cyclic AMP (cAMP) signaling pathways. As a widely utilized pharmacological tool, understanding its mechanism of action, isoform specificity, and experimental application is paramount for researchers in cellular signaling and drug discovery. This document provides a comprehensive overview of ddA, including quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes, from gene expression and metabolism to neurotransmission and immune responses. The intracellular concentration of cAMP is tightly controlled by the enzymatic activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.

This compound is a cell-permeable nucleoside analog that functions as a potent inhibitor of adenylyl cyclase.[1] It is classified as a "P-site" inhibitor, acting at a regulatory site on the adenylyl cyclase enzyme that is distinct from the catalytic site where ATP binds. This inhibitory action makes ddA an invaluable tool for dissecting the roles of cAMP in cellular signaling cascades.

Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase

This compound exerts its inhibitory effect by binding to the P-site of adenylyl cyclase. This binding is non-competitive with respect to the substrate, ATP.[2][3][4] The P-site is an allosteric regulatory site on the enzyme, and the binding of ddA induces a conformational change that reduces the catalytic efficiency of the enzyme, thereby decreasing the rate of cAMP production. All known mammalian adenylyl cyclase isoforms are susceptible to inhibition by P-site inhibitors like ddA.

Diagram: Mechanism of Adenylyl Cyclase Inhibition by this compound

Caption: Inhibition of adenylyl cyclase by this compound at the P-site.

Quantitative Data: Inhibitory Potency of this compound and Derivatives

The inhibitory potency of this compound and its derivatives, such as this compound 3'-triphosphate (2',5'-dd-3'-ATP), has been quantified against various adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific isoform, the presence of divalent cations (e.g., Mg2+ or Mn2+), and the experimental system (e.g., purified enzyme vs. whole cells).

Table 1: IC50 Values of this compound and Derivatives against Adenylyl Cyclase

| Compound | Target | Experimental System | IC50 Value | Reference |

| This compound | Adenylyl Cyclase | Detergent-solubilized rat brain membranes | 3 µM | [3] |

| This compound | Adenylyl Cyclase | Purified bovine brain enzyme | 45 µM | [3] |

| This compound | Forskolin-activated AC | HEK293 cells (CRE reporter gene) | 33 µM | [5] |

| This compound | PACAP-activated AC | HEK293 cells (CRE reporter gene) | ~35 µM | [5] |

| This compound | Forskolin-induced Elk-1 transactivation | HEK293 cells | 10 µM | [5] |

| 2',5'-dd-3'-ATP | Brain Adenylyl Cyclases | Not specified | ~40 nM | [6] |

| 2',5'-dd-3'-ATP | AC1 | AC assay (+ Mn2+) | 170 nM | [2] |

| 2',5'-dd-3'-ATP | AC2 | AC assay (+ Mn2+) | 280 nM | [2] |

| 2',5'-dd-3'-ATP | AC5 | AC assay (+ Mn2+) | 37 nM | [2] |

| 2',5'-dd-3'-ATP | AC6 | AC assay (+ Mn2+) | 150 nM | [2] |

| 2',5'-dd-3'-ATP | AC7 | AC assay (+ Mn2+) | 90 nM | [2] |

| 2',5'-dd-3'-ATP | AC8 | AC assay (+ Mn2+) | 150 nM | [2] |

| 2',5'-dd-3'-ATP | Soluble AC (sAC) | AC assay (+ Mn2+) | 690 nM | [2] |

Impact on Downstream cAMP Signaling Pathways

By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, thereby modulating the activity of downstream effector proteins. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

-

PKA Pathway: Reduced cAMP levels lead to decreased activation of PKA, a serine/threonine kinase responsible for phosphorylating a multitude of substrate proteins involved in various cellular processes.

-

Epac Pathway: Similarly, the activation of Epac, a guanine nucleotide exchange factor for the small G-protein Rap1, is diminished in the presence of ddA.

The attenuation of these pathways by ddA has been shown to block downstream events such as the phosphorylation of GluA1 at Ser845 and the phosphorylation of Akt.[7]

Diagram: Canonical cAMP Signaling Pathway

References

- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2 ,5 -Dideoxyadenosine [sigmaaldrich.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. apexbt.com [apexbt.com]

- 6. This compound 3'-polyphosphates are potent inhibitors of adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Adenylyl cyclase | AChR | TargetMol [targetmol.com]

The Dichotomous Effect of 2',5'-Dideoxyadenosine on Cellular ATP Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5'-Dideoxyadenosine (ddA), a well-established P-site inhibitor of adenylyl cyclase, presents a fascinating and somewhat counterintuitive effect on cellular bioenergetics. While analogs like deoxyadenosine are often associated with ATP depletion in certain cell types, this guide elucidates the mechanism by which ddA can lead to an enhancement of cellular ATP levels, particularly in neuronal-like cells such as the PC12 cell line. By inhibiting adenylyl cyclase and consequently reducing cyclic AMP (cAMP) levels, ddA initiates a signaling cascade that stimulates glycolysis, leading to increased ATP synthesis. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols for measuring these effects, and visual representations of the involved signaling pathways and workflows.

Core Mechanism: From Adenylyl Cyclase Inhibition to ATP Enhancement

This compound is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase by binding to the enzyme's P-site.[1][2][3] This inhibition disrupts the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in numerous cellular processes.

The canonical understanding of cAMP's role in energy metabolism involves the activation of Protein Kinase A (PKA). In many cell types, PKA has a stimulatory effect on glycolysis. However, in specific contexts, such as in PC12 cells, a reduction in cAMP levels has been shown to stimulate ATP synthesis via glycolysis.[4] The prevailing hypothesis for this phenomenon is that lower cAMP levels lead to a decrease in PKA activity. This reduction in PKA-mediated phosphorylation can relieve the inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK-1), thereby increasing the rate of glycolysis and, consequently, ATP production.[4]

dot

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effect of this compound on adenylyl cyclase and its consequential effect on cellular ATP levels.

| Compound | Target | Cell/Tissue Type | IC50 Value | Reference |

| This compound | Adenylyl Cyclase | Detergent solubilized rat brain membranes | 3 µM | [2] |

| This compound | Adenylyl Cyclase | Purified bovine brain enzyme | 45 µM | [2] |

| This compound | Forskolin-induced Adenylyl Cyclase Activity | Cultured bovine aortic endothelial cells | 540 µM | [2] |

| This compound | Forskolin-induced cAMP reporter gene activation | HEK293 cells | 33 µM | [3][5] |

| 2',5'-Dideoxy-3'-ATP | Brain Adenylyl Cyclases | - | ~40 nM | [6] |

Table 1: Inhibitory Potency of this compound and its Analogs on Adenylyl Cyclase.

| Cell Line | Treatment | Effect on ATP Levels | Proposed Mechanism | Reference |

| PC12 cells | This compound (DDA) | Significantly enhanced | Stimulation of ATP synthesis via glycolysis by decreasing cAMP levels | [4] |

| PC12 cells | Deoxyadenosine (deoxyAdo) | Significantly enhanced | P-site inhibition of adenylyl cyclase | [4] |

| PC12 cells | Adenosine (Ado) | Significantly enhanced | - | [4] |

| Human Lymphocytes | Deoxyadenosine (in the presence of EHNA) | Decreased | Accumulation of dATP | [7] |

| Human Lymphocytes | Deoxyadenosine (in the absence of EHNA) | Increased | - | [7] |

Table 2: Effect of this compound and Related Compounds on Cellular ATP Levels.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on cellular ATP levels in PC12 cells.

PC12 Cell Culture and Treatment

-

Cell Culture: PC12 cells are cultured in DMEM-Hi medium supplemented with 15% Fetal Bovine Serum (FBS) on collagen-coated plates. The medium should be changed every 2-3 days. For passaging, cells can be dislodged by gentle pipetting without the need for trypsin.

-

Plating for Experiment: For ATP measurement assays, seed PC12 cells in a 96-well white opaque plate at a density of 1 x 104 cells per well. Allow the cells to adhere and grow for 24 hours before treatment.

-

Preparation of ddA Stock Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.

-

Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used for the ddA stock) should be included. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

Measurement of Cellular ATP Levels using Luciferase-Based Assay

This protocol is based on the principle that firefly luciferase utilizes ATP to oxidize D-luciferin, producing light that is proportional to the ATP concentration.

-

Reagent Preparation:

-

ATP Assay Buffer: Prepare a buffer containing 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM EDTA, and 10% glycerol.

-

Luciferin Stock Solution: Dissolve D-luciferin in the ATP Assay Buffer to a final concentration of 1 mM.

-

Luciferase Stock Solution: Reconstitute lyophilized firefly luciferase in the ATP Assay Buffer to a desired concentration.

-

ATP Detection Reagent: Immediately before use, mix the luciferin and luciferase stock solutions.

-

-

Cell Lysis: After the treatment period, remove the medium from the wells. Add 100 µL of a suitable cell lysis reagent (e.g., a buffer containing 0.1% Triton X-100 in PBS) to each well. Incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

ATP Measurement:

-

Add 100 µL of the ATP Detection Reagent to each well of the 96-well plate containing the cell lysate.

-

Immediately measure the luminescence using a luminometer. The integration time should be set to 1-10 seconds per well.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of ATP.

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Determine the ATP concentration in each sample by interpolating from the standard curve.

-

Normalize the ATP concentration to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for any differences in cell number.

-

dot

Concluding Remarks

The effect of this compound on cellular ATP levels is a compelling example of the context-dependent nature of cellular signaling and metabolism. While its primary role as an adenylyl cyclase inhibitor is well-documented, the downstream consequence of this inhibition on cellular energy homeostasis is not uniform across all cell types. In PC12 cells, ddA acts as an enhancer of ATP production by stimulating glycolysis through the reduction of cAMP levels. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this mechanism, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the therapeutic potential of modulating this pathway. The provided diagrams offer a clear visual representation of the key processes involved, aiding in both conceptual understanding and experimental design. Further research is warranted to explore the dose-response and time-course effects of ddA on ATP levels in various cell lines to fully elucidate the therapeutic and research applications of this compound.

References

- 1. Enhancement of cellular adenosine triphosphate levels in PC12 cells by extracellular adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of cellular adenosine triphosphate levels in PC12 cells by 2,5-dideoxyadenosine, a P-site inhibitor of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anoxia redistributes adenosine A(2A) receptors in PC12 cells and increases receptor-mediated formation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP enhances catecholamine uptake into PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early research and discovery of 2',5'-Dideoxyadenosine's biological activity.

An In-depth Technical Guide on the Early Research and Discovery of 2',5'-Dideoxyadenosine's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research that led to the discovery and characterization of the biological activity of this compound (ddA). It focuses on its primary mechanism of action as an inhibitor of adenylyl cyclase, presenting key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the relevant signaling pathways and experimental workflows.

Core Discovery: Inhibition of Adenylyl Cyclase

Early investigations into the biological effects of adenosine analogs identified this compound as a potent, cell-permeable inhibitor of adenylyl cyclase.[1][2] This enzyme is crucial for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular signaling pathways.[2]

The inhibitory action of ddA was found to be non-competitive with respect to ATP, indicating that it does not bind to the catalytic site of the enzyme.[3] Instead, it exerts its effects through a distinct inhibitory site known as the "P-site," so named because it is recognized by a variety of purine-based inhibitors.[1][2][4] The P-site is located on the intracellular domain of adenylyl cyclase.[3]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound on adenylyl cyclase activity has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue source, enzyme preparation, and the specific conditions of the assay. A summary of key quantitative data from early studies is presented in the tables below.

Table 1: IC50 Values for this compound Inhibition of Adenylyl Cyclase

| Experimental System | Activator | IC50 Value | Reference |

| Detergent Solubilized Rat Brain Membranes | - | 3 µM | [4][5] |

| Human Platelet Particulate Fraction | Prostaglandin E1 | 4 µM | [3] |

| Forskolin-induced Elk-1 Transactivation | Forskolin | 10 µM | [1] |

| HEK293 Cells (cAMP-dependent reporter gene) | Forskolin | 33 µM | [1][2] |

| PACAP-induced Reporter Gene Activation | PACAP | ~35 µM | [1] |

| Purified Bovine Brain Enzyme | - | 45 µM | [5] |

| Cultured Bovine Aortic Endothelial Cells | Forskolin | 540 µM | [5] |

Key Signaling Pathway

The primary signaling pathway affected by this compound is the adenylyl cyclase/cAMP pathway. By inhibiting adenylyl cyclase, ddA leads to a reduction in intracellular cAMP levels. This, in turn, attenuates the activity of downstream effectors such as Protein Kinase A (PKA), which is responsible for phosphorylating a multitude of cellular proteins and transcription factors.

Caption: Inhibition of the adenylyl cyclase signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in characterizing the biological activity of this compound.

Adenylyl Cyclase Activity Assay in Cell Lysates

This protocol describes a common method used in early studies to measure adenylyl cyclase activity in broken cell preparations, allowing for the direct assessment of enzyme inhibition.

-

Preparation of Cell Lysates:

-

Harvest cells (e.g., human platelets, rat brain tissue) and wash with an appropriate buffer (e.g., ice-cold saline).

-

Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol) using a Dounce or Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Collect the supernatant, which contains the membrane fraction with adenylyl cyclase, for use in the assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

MgCl2 (e.g., 5 mM)

-

ATP (e.g., 1 mM, often radiolabeled with α-³²P for detection)

-

An ATP-regenerating system (e.g., creatine phosphate and creatine kinase) to maintain ATP concentration.

-

A phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.

-

The adenylyl cyclase activator of choice (e.g., forskolin, prostaglandin E1).

-

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding the cell lysate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).

-

-

Termination and cAMP Quantification:

-

Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and heating to 100°C for 3-5 minutes.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

-

Quantify the amount of [³²P]cAMP using liquid scintillation counting.

-

Calculate the adenylyl cyclase activity and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

-

Experimental Workflow for Adenylyl Cyclase Inhibition Assay

The following diagram illustrates the general workflow for an in vitro adenylyl cyclase inhibition assay.

Caption: A generalized experimental workflow for determining the inhibitory effect of this compound on adenylyl cyclase activity.

Measurement of cAMP Levels in Intact Cells

This protocol is used to assess the effect of this compound on cAMP accumulation in living cells, providing a more physiologically relevant context.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293, primary endothelial cells) in appropriate media and conditions.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to allow it to enter the cells.

-

Add varying concentrations of this compound and incubate for a further period to allow for cell penetration.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin, a Gs-coupled receptor agonist) for a defined time (e.g., 5-15 minutes).

-

-

Cell Lysis and cAMP Extraction:

-

Terminate the stimulation by rapidly removing the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl or ethanol) to lyse the cells and stop enzymatic activity.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the extracted cAMP.

-

-

cAMP Quantification:

-

Quantify the cAMP concentration in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The amount of tracer that binds to the antibody is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP to determine the concentration in the experimental samples.

-

Normalize the cAMP levels to the total protein concentration in each sample.

-

Conclusion

The early research on this compound unequivocally established its role as a direct inhibitor of adenylyl cyclase through a P-site-mediated mechanism. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of its biological activity. This initial body of work paved the way for the use of this compound as a valuable pharmacological tool for studying cAMP-dependent signaling pathways and has informed the development of other adenylyl cyclase inhibitors.

References

- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Inhibition of adenylate cyclase by adenosine analogues in preparations of broken and intact human platelets. Evidence for the unidirectional control of platelet function by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]

Unraveling the Inhibition of Adenylyl Cyclase by 2',5'-Dideoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of 2',5'-Dideoxyadenosine (ddA) as a potent, non-competitive inhibitor of adenylyl cyclase (AC). Adenylyl cyclases are a family of ubiquitous enzymes crucial for signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Understanding the mechanism of AC inhibition is paramount for the development of novel therapeutics targeting a myriad of physiological processes. This document provides a comprehensive overview of the inhibitory action of ddA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the key pathways and concepts.

Mechanism of Action: P-Site Inhibition

This compound exerts its inhibitory effect on adenylyl cyclase through a non-competitive mechanism by binding to a regulatory site known as the "P-site".[1][3][4] This site is distinct from the active site where the substrate ATP binds. The P-site is an allosteric regulatory site on the catalytic subunit of the enzyme. By binding to this site, ddA induces a conformational change in the enzyme that reduces its catalytic efficiency without directly competing with ATP for binding at the active site. This mode of inhibition is characteristic of a non-competitive inhibitor.

The interaction of ddA with the P-site is a key feature that distinguishes it from competitive inhibitors that would vie with ATP for the catalytic site. This non-competitive nature means that increasing the concentration of ATP will not overcome the inhibitory effect of ddA.

dot

Caption: Mechanism of non-competitive inhibition of adenylyl cyclase by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against adenylyl cyclase has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of adenylyl cyclase, the tissue or cell type used, and the experimental conditions.

| Adenylyl Cyclase Source/Isoform | IC50 Value (µM) | Comments | Reference |

| General/Unspecified | 3 | Potent, non-competitive inhibitor binding to the P-site.[1][3][4] | [1][3][4] |

| Detergent solubilized rat brain membranes | 3 | Demonstrates high potency in a complex membrane environment.[5] | [5] |

| Purified bovine brain enzyme | 45 | Potency can vary with enzyme purity and source.[5] | [5] |

| Forskolin-stimulated cultured bovine aortic endothelial cells | 540 | The presence of activators can influence inhibitory potency.[5] | [5] |

| HEK293 cells (forskolin-induced cAMP reporter gene) | 33 | A common cell-based assay for determining AC inhibition.[6][7] | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory function of this compound on adenylyl cyclase.

Adenylyl Cyclase Activity Assay (In Vitro)

This protocol is a generalized procedure based on commonly used methods for measuring adenylyl cyclase activity in membrane preparations.

Objective: To determine the enzymatic activity of adenylyl cyclase in the presence and absence of this compound.

Materials:

-

Membrane preparation from a suitable cell line or tissue expressing adenylyl cyclase.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

[α-³²P]ATP (radiolabeled substrate).

-

This compound (ddA) stock solution.

-

Forskolin (optional, as an AC activator).

-

Stop Solution: 100 mM EDTA.

-

Dowex and Alumina chromatography columns.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, [α-³²P]ATP, and the desired concentration of ddA (or vehicle control).

-

Enzyme Addition: Add the membrane preparation to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the Stop Solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

-

Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.

-

Data Analysis: Calculate the adenylyl cyclase activity as picomoles of cAMP produced per minute per milligram of protein. Plot the activity against the concentration of ddA to determine the IC50 value.

dot

Caption: Workflow for an in vitro adenylyl cyclase activity assay.

Cellular cAMP Accumulation Assay

This protocol describes a common method to assess the effect of ddA on cAMP levels within intact cells, often using a reporter gene assay.

Objective: To measure the inhibition of intracellular cAMP production by this compound in a cellular context.

Materials:

-

HEK293 cells stably expressing a cAMP response element (CRE) coupled to a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

-

Phosphate-buffered saline (PBS).

-

This compound (ddA) stock solution.

-

Forskolin or another adenylyl cyclase activator.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293-CRE-Luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of ddA or vehicle control. Incubate for 30 minutes.

-

Stimulation: Add an AC activator (e.g., 25 µM forskolin) to the wells and incubate for a further 4 hours.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with activator alone). Plot the normalized activity against the ddA concentration to determine the IC50 value.

Kinetic Analysis of Inhibition

To confirm the non-competitive nature of inhibition, a kinetic analysis is performed.

Objective: To determine the kinetic parameters (Vmax and Km) of adenylyl cyclase in the presence of varying concentrations of this compound.

Procedure:

-

Perform the in vitro adenylyl cyclase activity assay as described in section 3.1.

-

For each fixed concentration of ddA (including a zero-concentration control), vary the concentration of the substrate, ATP.

-

Measure the initial reaction velocity (v) for each ATP concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v versus 1/[ATP]). In the case of non-competitive inhibition, the Vmax will decrease with increasing concentrations of ddA, while the Km will remain unchanged. This results in a series of lines with different y-intercepts (1/Vmax) but the same x-intercept (-1/Km).

dot

Caption: Lineweaver-Burk plot illustrating non-competitive inhibition.

Conclusion

This compound is a valuable tool for researchers studying adenylyl cyclase signaling pathways. Its characterization as a potent, cell-permeable, non-competitive inhibitor that acts via the P-site makes it a specific probe for investigating the roles of adenylyl cyclase in various cellular processes. The experimental protocols and data presented in this guide provide a framework for the accurate assessment of its inhibitory properties and for its application in drug discovery and development. The provided visualizations serve to clarify the complex mechanisms and workflows involved in the study of this important inhibitor.

References

- 1. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Molecular basis for P-site inhibition of adenylyl cyclase. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Novel Mechanism for Adenylyl Cyclase Inhibition from the Crystal Structure of Its Complex with Catechol Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interactions of adenylate cyclases with P-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2',5'-Dideoxyadenosine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dideoxyadenosine (ddA) is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase (AC).[1] It functions by binding to the P-site of the enzyme, which is distinct from the catalytic site.[2] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels, making ddA a valuable tool for studying cAMP-mediated signaling pathways and for investigating the physiological roles of adenylyl cyclase in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cAMP levels, downstream signaling events, and cell viability.

Mechanism of Action

This compound inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1][3] By binding to the P-site, it allosterically inhibits the enzyme's catalytic activity, thereby preventing the generation of cAMP. This leads to a decrease in the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn modulates a wide range of cellular functions including gene expression, metabolism, and cell proliferation.

Data Presentation

Table 1: Physicochemical and Storage Information

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 235.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥44.3 mg/mL, Ethanol: ≥16.8 mg/mL, Water: ≥10.5 mg/mL[1] |

| Storage (Solid) | Store at -20°C for up to 3 years. |

| Storage (Solutions) | Prepare fresh solutions. If necessary, store DMSO stock solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Table 2: Effective Concentrations and IC₅₀ Values

| Cell Line/System | Application | IC₅₀ / Effective Concentration | Reference |

| HEK293 cells | Inhibition of forskolin-induced cAMP reporter gene | IC₅₀: 33 µM | [1][3] |

| HEK293 cells | Inhibition of PACAP-induced reporter gene activation | IC₅₀: ~35 µM | [1] |

| HEK293 cells | Inhibition of forskolin-induced Elk-1 transactivation | IC₅₀: 10 µM | [1] |

| Primary hippocampal neurons | Reduction of carbachol-induced cAMP production | 10 µM | |

| Detergent-dispersed rat brain | Inhibition of adenylyl cyclase | IC₅₀: 3 µM | |

| Cultured bovine aortic endothelial cells | Inhibition of forskolin-induced adenylyl cyclase | IC₅₀: 540 µM |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution:

-

For a 10 mM stock solution, dissolve 2.35 mg of this compound (MW: 235.24 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. The use of an ultrasonic bath may be necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium.

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Protocol 2: General Workflow for Cell Culture Experiments

Protocol 3: Inhibition of Forskolin-Induced cAMP Production

This protocol describes how to assess the inhibitory effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP levels following stimulation with forskolin.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in serum-free medium or a suitable assay buffer. A typical concentration range to test is 1 µM to 100 µM.

-

Aspirate the culture medium from the wells and wash once with pre-warmed PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for 30 minutes at 37°C.

-

-

Stimulation with Forskolin:

-

Prepare a solution of forskolin (a direct activator of adenylyl cyclase) in the same medium used for the pre-treatment. A final concentration of 10 µM is commonly used.

-

Add the forskolin solution directly to the wells containing the this compound pre-treatment medium.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF, or chemiluminescent-based assays).

-

Measure the intracellular cAMP levels.

-

Controls: Include wells with untreated cells, cells treated with vehicle (DMSO) only, cells treated with forskolin only, and cells treated with vehicle and forskolin.

-

Protocol 4: Western Blot Analysis of Downstream Signaling (p-CREB)

This protocol outlines the steps to analyze the phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133, a downstream target of PKA, following inhibition of adenylyl cyclase.

-

Cell Treatment:

-

Follow steps 1-3 from Protocol 3, using 6-well plates or 10 cm dishes for cell culture to obtain sufficient protein for analysis.

-

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated CREB (p-CREB Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total CREB or a housekeeping protein like β-actin or GAPDH.

-

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is used to assess the potential cytotoxic effects of this compound on cultured cells.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) to allow for proliferation over the course of the experiment.

-

Incubate for 24 hours at 37°C.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium. A wide concentration range (e.g., 1 µM to 1 mM) is recommended for initial toxicity screening.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate for 24, 48, or 72 hours at 37°C.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Troubleshooting

-

High background in Western blots for phosphorylated proteins: Ensure the use of phosphatase inhibitors in the lysis buffer and block with BSA instead of milk, as milk contains phosphoproteins that can increase background.

-

Inconsistent cAMP measurements: Ensure accurate cell seeding and consistent incubation times. Use a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer if your cells have high phosphodiesterase activity.

-

Precipitation of this compound in culture medium: Ensure the final DMSO concentration is low and that the compound is fully dissolved in the stock solution before further dilution.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of adenylyl cyclase and cAMP signaling in their cell culture models.

References

Application Notes and Protocols for Inhibiting Adenylyl Cyclase with 2',5'-Dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dideoxyadenosine (DDA) is a well-characterized, cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase (AC).[1][2] It exerts its inhibitory effect by binding to the "P-site" of the enzyme, which is distinct from the catalytic site where ATP binds.[1][2] This specific mechanism of action makes this compound a valuable tool for studying the physiological roles of the adenylyl cyclase/cAMP signaling pathway in various cellular processes. These application notes provide detailed protocols for utilizing this compound to inhibit adenylyl cyclase in both biochemical and cell-based assays.

Mechanism of Action

Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[3][4][5][6][7] this compound functions as a P-site inhibitor, meaning it does not compete with the substrate (ATP) for binding to the catalytic active site.[8] Instead, it binds to an allosteric regulatory site, the P-site, which is named for its recognition of purine moieties. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity and consequently, a reduction in intracellular cAMP levels.[2]

Data Presentation

The inhibitory potency of this compound on adenylyl cyclase activity is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the tissue source, the specific isoform of adenylyl cyclase, and the experimental conditions of the assay.

| Enzyme Source/Cell Type | Assay Conditions | IC50 Value (µM) | Reference |

| Detergent Solubilized Rat Brain Membranes | - | 3 | |

| Purified Bovine Brain Enzyme | - | 45 | |

| Cultured Bovine Aortic Endothelial Cells | Forskolin-stimulated | 540 | |

| HEK293 Cells | Forskolin-induced activation of a cAMP-dependent reporter gene | 33 | [9] |

| HEK293 Cells | PACAP-induced reporter gene activation | ~35 | [9] |

| HEK293 Cells | Forskolin-induced Elk-1 transactivation | 10 | [9] |

Signaling Pathway and Inhibition Visualization

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of inhibition by this compound.

Caption: Adenylyl cyclase signaling pathway and inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for assessing the inhibitory effect of this compound on adenylyl cyclase activity.

Protocol 1: Biochemical Assay for Adenylyl Cyclase Inhibition in Membrane Preparations

This protocol outlines a method to measure adenylyl cyclase activity in isolated cell membranes and its inhibition by this compound. The principle of this assay is the quantification of cAMP produced from ATP.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), and an ATP regenerating system (e.g., 20 mM creatine phosphate and 5 U/mL creatine phosphokinase).

-

This compound (DDA) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

Adenylyl Cyclase Activator (optional): Forskolin (10 µM final concentration) or a G-protein activator like NaF (10 mM final concentration) or GTPγS (10 µM final concentration).

-

Protein Assay Reagent: (e.g., Bradford or BCA).

-

cAMP Detection Kit: (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

In a microcentrifuge tube, add the following in order:

-

Assay Buffer

-

This compound dilution or vehicle

-

Adenylyl cyclase activator (optional)

-

Membrane preparation (typically 20-50 µg of protein)

-

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the reaction by adding ATP (if not already in the assay buffer).

-

Incubate for 10-30 minutes at 30°C.

-

Terminate the reaction by adding 0.1 M HCl or by heating at 95°C for 5 minutes.

-

Centrifuge at high speed to pellet the protein.

-

-

cAMP Quantification:

-

Collect the supernatant and measure the cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram:

Caption: Workflow for biochemical adenylyl cyclase inhibition assay.

Protocol 2: Cell-Based Assay for Adenylyl Cyclase Inhibition

This protocol describes how to measure the effect of this compound on cAMP levels in intact cells.

Materials:

-

Cell Culture Medium: Appropriate for the cell line being used.

-

Serum-Free Medium: For pre-incubation steps.

-

This compound (DDA) Stock Solution: 10 mM in DMSO.

-

Adenylyl Cyclase Activator: (e.g., Forskolin, isoproterenol, or other GPCR agonists).

-

Phosphodiesterase (PDE) Inhibitor: (e.g., 1 mM IBMX).

-

Cell Lysis Buffer: Provided with the cAMP detection kit or 0.1 M HCl.

-

cAMP Detection Kit: (e.g., a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay).

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to ~80-90% confluency.

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Inhibition Assay:

-

The next day, wash the cells once with serum-free medium.

-

Pre-incubate the cells with serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX) for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Add serial dilutions of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) and incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP detection kit or 0.1 M HCl.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP assay kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the stimulated cAMP response for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assay Workflow Diagram:

Caption: Workflow for cell-based adenylyl cyclase inhibition assay.

Concluding Remarks